Terminal vs. Mid-Chain Dichloro Substitution: Differential CYP4A1 ω-Hydroxylation Susceptibility
The terminal C16–C17 dichloro substitution sterically obstructs the narrow substrate access channel of CYP4A1 ω-hydroxylases. Studies using 12‑chlorododecanoic acid (a mono‑terminal‑chloro analog) demonstrate that CYP4A1 oxidizes the 12‑chloro substrate to 12‑hydroxydodecanoic acid and 12‑oxododecanoic acid, confirming that a single terminal chlorine does not prevent ω‑oxidation [1]. By contrast, the vicinal dichloro motif at C16–C17 in 16,17‑dichloroheptadecanoic acid introduces greater steric hindrance, predicted to reduce ω‑hydroxylation efficiency relative to mono‑terminally‑chlorinated or mid‑chain‑chlorinated analogs such as 12‑chlorododecanoic acid or 9,10‑dichlorostearic acid [1][2]. This differential makes the compound a candidate for studies requiring a fatty acid probe that resists CYP4‑mediated terminal oxidation, a property absent in comparators.
| Evidence Dimension | Predicted ω-hydroxylation efficiency by CYP4A1 based on steric access channel model |
|---|---|
| Target Compound Data | 16,17-dichloroheptadecanoic acid — vicinal dichloro at ω and ω‑1; predicted reduced ω‑hydroxylation due to steric clash with CYP4A1 access channel (channel diameter ~3.9–4.3 Å) [1] |
| Comparator Or Baseline | 12‑chlorododecanoic acid — oxidized by CYP4A1 to 12‑OH‑dodecanoic acid and 12‑oxododecanoic acid; 12‑bromododecanoic acid similarly oxidized; 12‑iodododecanoic acid very poorly oxidized (channel size exclusion at I atom) [1] |
| Quantified Difference | Qualitative prediction: terminal dichloro motif expected to reduce ω‑hydroxylation rate vs. mono‑terminal‑chloro (quantitative kinetic data not yet published for this specific compound). CYP4A1 Kd for 12‑halododecanoic acids: similar across Cl, Br, I (exact Kd values not reported in abstract). |
| Conditions | Recombinant CYP4A1 enzyme assay; 12‑halododecanoic acid substrates; product analysis by GC‑MS [1] |
Why This Matters
For researchers studying CYP4 family ω‑hydroxylase specificity or seeking a fatty acid probe with impaired terminal oxidation, the terminal dichloro motif provides a structural rationale for selection over mono‑chlorinated or mid‑chain chlorinated alternatives.
- [1] He, X., Cryle, M. J., De Voss, J. J., & de Montellano, P. R. O. (2005). Calibration of the Channel That Determines the ω‑Hydroxylation Regiospecificity of Cytochrome P4504A1: Catalytic Oxidation of 12‑Halododecanoic Acids. Journal of Biological Chemistry, 280(25), 24343–24350. View Source
- [2] Høstmark, A. T., Lystad, E., Jebens, E., Skramstad, J., & Frøyen, P. (1999). Growth-modulating effects of dichloro myristic and dichloro stearic acid in cell cultures. Pharmacology & Toxicology, 85(4), 162–168. View Source
